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Compound of Interest

Compound Name: Progesterone

Cat. No.: B1679170 Get Quote

Technical Support Center: Progesterone Assays
This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals encountering

conflicting results with different progesterone assay kits.

Frequently Asked Questions (FAQs)
Q1: Why am I seeing different progesterone concentrations for the same sample when using

different ELISA kits?

Discrepancies in progesterone concentrations between different ELISA kits can arise from

several factors:

Antibody Specificity and Cross-Reactivity: Each kit utilizes a unique monoclonal or polyclonal

antibody to detect progesterone. These antibodies can have varying degrees of cross-

reactivity with other structurally similar steroid hormones, such as 17α-

hydroxyprogesterone, various progesterone metabolites, and synthetic progestins.[1][2][3]

[4] This cross-reactivity can lead to artificially inflated progesterone readings. For example,

5β-Dihydroprogesterone has shown significant cross-reactivity in some progesterone
immunoassays.[1]

Assay Principle: Different ELISA formats (e.g., competitive vs. sandwich) have different

performance characteristics. Competitive ELISAs, common for small molecules like

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b1679170?utm_src=pdf-interest
https://www.benchchem.com/product/b1679170?utm_src=pdf-body
https://www.benchchem.com/product/b1679170?utm_src=pdf-body
https://www.benchchem.com/product/b1679170?utm_src=pdf-body
https://www.benchchem.com/product/b1679170?utm_src=pdf-body
https://www.benchchem.com/product/b1679170?utm_src=pdf-body
https://www.benchchem.com/product/b1679170?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4112981/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8368230/
https://www.researchgate.net/figure/Progesterone-immunoassay-cross-reactivity_tbl1_264396906
https://www.researchgate.net/publication/264396906_Cross-reactivity_of_steroid_hormone_immunoassays_Clinical_significance_and_two-dimensional_molecular_similarity_prediction
https://www.benchchem.com/product/b1679170?utm_src=pdf-body
https://www.benchchem.com/product/b1679170?utm_src=pdf-body
https://www.benchchem.com/product/b1679170?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4112981/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679170?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


progesterone, are more susceptible to cross-reactivity.

Calibration and Standardization: The standards used to create the calibration curve may

differ in their preparation, purity, and matrix composition between manufacturers. This can

lead to systematic differences in the quantification of progesterone.

Reagent Formulation: Variations in buffer composition, blocking agents, and conjugate

chemistry can all influence the assay's performance and contribute to differing results.

Q2: My results from an immunoassay (ELISA, RIA, CLIA) do not match those from mass

spectrometry (LC-MS/MS). Why is this, and which should I trust?

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is considered the gold

standard or reference method for steroid hormone analysis due to its high specificity and ability

to distinguish between progesterone and its structurally similar metabolites. Immunoassays,

while widely used, are more prone to interferences.

Here's why results may differ:

Specificity: Immunoassays rely on antibody-antigen binding, which can be subject to cross-

reactivity. LC-MS/MS physically separates molecules based on their mass-to-charge ratio,

providing a much higher degree of specificity.

Matrix Effects: The sample matrix (e.g., serum, plasma, saliva) contains numerous

endogenous substances that can interfere with immunoassays, a phenomenon known as the

"matrix effect". While LC-MS/MS is not entirely immune to matrix effects, techniques are

available to minimize their impact.

Sensitivity: While both methods can be highly sensitive, their lower limits of quantification

(LLOQ) may differ, leading to discrepancies at low progesterone concentrations.

In cases of discrepancy, the LC-MS/MS results are generally considered more accurate and

reliable.

Q3: What are "matrix effects" and how can they affect my progesterone assay?
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Matrix effects refer to the interference of components in the sample (other than the analyte of

interest) on the analytical measurement. In the context of progesterone assays, these

interfering substances can be proteins, lipids, phospholipids, or other small molecules present

in biological samples like serum, plasma, or saliva.

Matrix effects can manifest in several ways:

Non-specific Binding: Components of the matrix can non-specifically bind to the assay plate

or antibodies, leading to high background signals.

Interference with Antibody Binding: Matrix components can hinder the binding of

progesterone to the antibody, resulting in underestimation of the progesterone
concentration.

Alteration of Enzyme Activity: In ELISA, matrix components can affect the activity of the

enzyme conjugate, leading to inaccurate signal generation.

Strategies to mitigate matrix effects include sample dilution, use of specific blocking buffers,

and sample extraction or purification prior to analysis.

Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
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Possible Cause Recommended Solution

Inaccurate Pipetting

Ensure pipettes are properly calibrated. Use

fresh pipette tips for each standard, sample, and

reagent. When adding reagents to multiple

wells, use a multichannel pipette if possible to

ensure consistency.

Improper Mixing

Gently mix all reagents and samples thoroughly

before use. Ensure the plate is gently agitated

during incubation if specified in the protocol.

Temperature Gradients

Allow all reagents and the microplate to

equilibrate to room temperature before starting

the assay. Avoid stacking plates during

incubation to ensure uniform temperature

distribution.

Edge Effects

Evaporation from the outer wells can

concentrate reagents and lead to higher signals.

Use a plate sealer during incubations. Consider

not using the outermost wells for critical

samples if edge effects are persistent.

Insufficient Washing

Ensure all wells are completely filled and

aspirated during each wash step. Increase the

number of washes or the soak time between

washes. Check that all ports of an automated

plate washer are clear.

Issue 2: Consistently High or Low Progesterone
Readings Compared to Expected Values
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Possible Cause Recommended Solution

Cross-Reactivity

Review the kit's cross-reactivity data provided

by the manufacturer. If your samples are known

to contain high levels of a cross-reacting steroid,

consider using a more specific method like LC-

MS/MS or a kit with lower cross-reactivity to the

specific interferent.

Poor Standard Curve

Prepare fresh standards for each assay. Ensure

accurate serial dilutions of the standard stock.

Do not reuse leftover diluted standards.

Incorrect Sample Handling

Follow the recommended sample collection and

storage procedures. For serum, allow blood to

clot completely before centrifugation. Avoid

using hemolyzed or lipemic samples. Avoid

repeated freeze-thaw cycles.

Matrix Effects

Dilute your samples in the assay buffer provided

with the kit to minimize matrix interference. If

dilution is not sufficient, you may need to

perform a sample extraction step.

Assay Drift

Ensure all reagents are added to the wells in a

consistent and timely manner. Process all plates

in the same way.

Quantitative Data Summary
Table 1: Comparison of Progesterone Assay Methods
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Assay Method
Common Correlation

with RIA
Key Advantages Key Disadvantages

Radioimmunoassay

(RIA)
Reference Standard

High sensitivity and

specificity.

Involves radioactive

materials, time-

consuming.

Enzyme-Linked

Immunosorbent Assay

(ELISA)

Generally high, but

can vary.

No radioactive

materials, less

expensive than RIA,

suitable for high

throughput.

Can have higher

variability and be

prone to

overestimation at low

concentrations.

Chemiluminescent

Immunoassay (CLIA)

Strong correlation, but

can yield

systematically lower

values than RIA.

High sensitivity and

wide dynamic range.

Can have reduced

accuracy when

compared to ELISA

and RIA in some

studies.

Liquid

Chromatography-

Mass Spectrometry

(LC-MS/MS)

Gold Standard

Highest specificity,

can distinguish

between progesterone

and its metabolites.

Expensive equipment,

requires specialized

expertise, lower

throughput.

Table 2: Documented Cross-Reactivity in a Progesterone Immunoassay (Roche Elecsys

Progesterone II)

Compound Cross-Reactivity (%)

5β-Dihydroprogesterone 18.2

17-Hydroxyprogesterone 1.0 - 4.9 (range for multiple compounds)

Medroxyprogesterone 1.0 - 4.9 (range for multiple compounds)

Pregnanolone 1.0 - 4.9 (range for multiple compounds)

Experimental Protocols
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Protocol: Cross-Kit Comparison and Validation
This protocol outlines a workflow to compare the performance of a new progesterone assay kit

against an established laboratory method or a reference standard.

Objective: To determine the correlation and bias between two different progesterone assay

kits.

Materials:

Progesterone Assay Kit 1 (New Kit)

Progesterone Assay Kit 2 (Established Kit or Reference Method)

A set of at least 20-40 patient or research samples spanning the expected clinical range of

progesterone concentrations.

Certified progesterone standards for spike-recovery analysis.

Precision pipettes and tips.

Microplate reader.

Methodology:

Sample Preparation: Aliquot each sample to be tested with both kits to avoid inter-assay

variability due to sample handling.

Assay Performance:

Run all samples in duplicate or triplicate on both assay platforms according to the

manufacturers' instructions.

Include the full set of standards and controls for each kit on every plate.

Data Analysis:

Calculate the mean progesterone concentration for each sample from both kits.
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Correlation Analysis: Plot the results from Kit 1 (y-axis) against the results from Kit 2 (x-

axis). Perform a linear regression analysis to determine the Pearson correlation coefficient

(r) and the coefficient of determination (R²). An r-value close to 1.0 indicates a strong

positive correlation.

Bias Assessment (Bland-Altman Plot): Plot the difference between the two measurements

for each sample against the average of the two measurements. This will help to visualize

any systematic bias between the two kits.

Spike and Recovery:

Select a few representative samples (low, medium, and high progesterone levels).

Spike these samples with a known amount of certified progesterone standard.

Assay the spiked and unspiked samples with the new kit.

Calculate the percent recovery: [(Measured concentration in spiked sample - Measured

concentration in unspiked sample) / Known spiked concentration] x 100. Recovery should

typically be within 80-120%.

Precision:

Determine the intra-assay precision by running multiple replicates of a few samples on the

same plate. Calculate the coefficient of variation (CV%).

Determine the inter-assay precision by running the same samples on different days or with

different operators. Calculate the CV%.

Visualizations
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Workflow for Comparing Progesterone Assay Kits

Preparation

Assay Execution

Data Analysis

Validation

Sample Collection & Aliquoting

Run Samples on Kit 1 Run Samples on Kit 2Spike & Recovery

Prepare Kit 1 Reagents Prepare Kit 2 Reagents

Acquire OD Readings

Calculate Concentrations

Correlation Analysis (r, R²) Bias Assessment (Bland-Altman) Precision (Intra- & Inter-Assay CV%)

Linearity of Dilution

Click to download full resolution via product page

Caption: A flowchart illustrating the key steps for a comprehensive comparison and validation of

two different progesterone assay kits.
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Troubleshooting Conflicting Progesterone Results
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Caption: A decision tree to guide troubleshooting when encountering conflicting or unexpected

results in progesterone assays.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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